molecular formula C20H19NO3S B11502661 1-(butylsulfanyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

1-(butylsulfanyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11502661
M. Wt: 353.4 g/mol
InChI Key: FIQRSVOUVYYZNL-UHFFFAOYSA-N
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Description

1-(butylsulfanyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is an organic compound with a complex structure that includes a butylsulfanyl group, a N-methyl group, and a 9,10-dioxo-9,10-dihydroanthracene-2-carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butylsulfanyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps, starting with the preparation of the anthracene core, followed by the introduction of the butylsulfanyl and N-methyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(butylsulfanyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The butylsulfanyl and N-methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(butylsulfanyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(butylsulfanyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(butylsulfanyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide include other anthracene derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific applications and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its butylsulfanyl and N-methyl groups, in particular, may offer unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

1-butylsulfanyl-N-methyl-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C20H19NO3S/c1-3-4-11-25-19-15(20(24)21-2)10-9-14-16(19)18(23)13-8-6-5-7-12(13)17(14)22/h5-10H,3-4,11H2,1-2H3,(H,21,24)

InChI Key

FIQRSVOUVYYZNL-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC

Origin of Product

United States

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